Ponticin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ponticin can be synthesized through the glycosylation of rhapontigenin, its aglycone form. The reaction typically involves the use of a glycosyl donor and an acid catalyst to facilitate the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as rhubarb rhizomes. The extraction process includes steps like drying, grinding, and solvent extraction, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Ponticin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form rhapontigenin.
Reduction: Reduction of this compound can lead to the formation of dihydrorhathis compound.
Substitution: This compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like acyl chlorides or alkyl halides.
Major Products
Oxidation: Rhapontigenin
Reduction: Dihydrorhathis compound
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ponticin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other stilbenoid compounds.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential in treating diabetes, Alzheimer’s disease, and other conditions due to its anti-inflammatory and antioxidant properties
Industry: Utilized in the development of natural health products and supplements.
Mechanism of Action
Ponticin exerts its effects through various molecular targets and pathways:
Anti-diabetic Effects: this compound improves blood glucose and lipid profiles by modulating insulin signaling pathways.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.
Neuroprotective Effects: This compound acts on beta-amyloid pathways, potentially reducing the risk of Alzheimer’s disease
Comparison with Similar Compounds
Similar Compounds
Resveratrol: Another stilbenoid known for its antioxidant and anti-inflammatory properties.
Piceid: A glucoside of resveratrol with similar biological activities.
Rhapontigenin: The aglycone form of this compound with comparable effects.
Uniqueness
This compound is unique due to its specific glycosidic structure, which enhances its solubility and bioavailability compared to its aglycone form, rhapontigenin. This structural difference also contributes to its distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
2-[3-hydroxy-5-[2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O9/c1-28-16-5-4-11(8-15(16)24)2-3-12-6-13(23)9-14(7-12)29-21-20(27)19(26)18(25)17(10-22)30-21/h2-9,17-27H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAJCVFOJGXVIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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